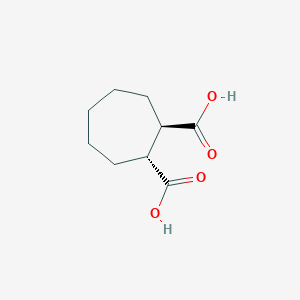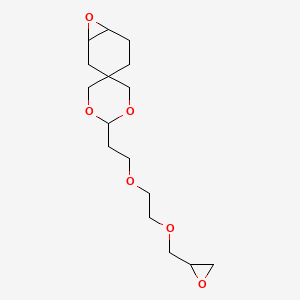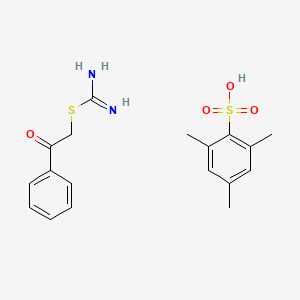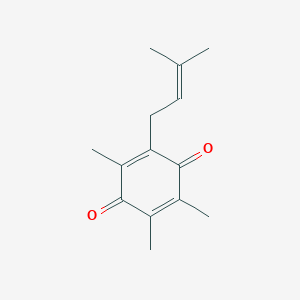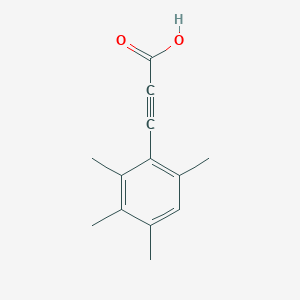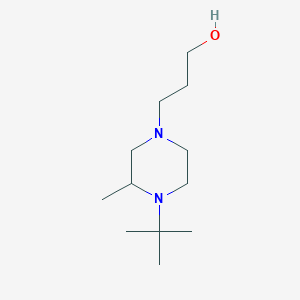
3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a piperazine ring substituted with tert-butyl and methyl groups, along with a propanol side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol typically involves the reaction of 4-tert-butyl-3-methylpiperazine with a suitable propanol derivative. One common method is the nucleophilic substitution reaction where 4-tert-butyl-3-methylpiperazine reacts with 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological pathways, potentially modulating their activity. The tert-butyl and methyl groups may influence the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-ol: Similar structure but lacks the tert-butyl group.
4-Methyl-1-piperazinepropanol: Another piperazine derivative with a different substitution pattern.
Uniqueness
3-(4-Tert-butyl-3-methylpiperazin-1-yl)propan-1-ol is unique due to the presence of both tert-butyl and methyl groups on the piperazine ring, which can significantly influence its chemical and biological properties. These substitutions can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
6320-22-5 |
|---|---|
分子式 |
C12H26N2O |
分子量 |
214.35 g/mol |
IUPAC名 |
3-(4-tert-butyl-3-methylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C12H26N2O/c1-11-10-13(6-5-9-15)7-8-14(11)12(2,3)4/h11,15H,5-10H2,1-4H3 |
InChIキー |
OHRYVQOKRLRKTF-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1C(C)(C)C)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




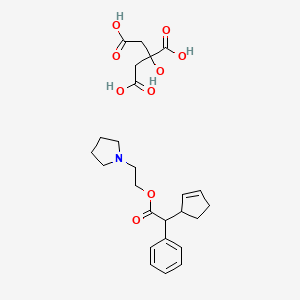
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)


![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)
